Ido-IN-4

Cancer Immunotherapy Enzyme Mechanism Structural Biology

Ido-IN-4 (BMS-978587; CAS 1629125-65-0) is a research-grade small molecule that inhibits indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism along the kynurenine pathway and thereby contributes to immune tolerance in the tumor microenvironment. The compound was identified from a chemical series disclosed in patent WO2014150677A1 as Example 1 Enantiomer 1 and has been characterized in vitro and structurally as an inhibitor that binds specifically to the apo-form of IDO1, a mechanism distinct from traditional heme-competitive IDO1 inhibitors.

Molecular Formula C26H35N3O3
Molecular Weight 437.6 g/mol
Cat. No. B560164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo-IN-4
SynonymsIDO-IN-4;  (1R,2S)-2-(4-(diisobutylamino)-3-(3-(p-tolyl)ureido)phenyl)cyclopropanecarboxylic acid
Molecular FormulaC26H35N3O3
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C
InChIInChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1
InChIKeyVZYCPKLOYXSKAB-FGZHOGPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white Solid

Ido-IN-4 (BMS-978587) IDO1 Inhibitor for Preclinical Cancer Immunotherapy Research


Ido-IN-4 (BMS-978587; CAS 1629125-65-0) is a research-grade small molecule that inhibits indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism along the kynurenine pathway and thereby contributes to immune tolerance in the tumor microenvironment [1]. The compound was identified from a chemical series disclosed in patent WO2014150677A1 as Example 1 Enantiomer 1 and has been characterized in vitro and structurally as an inhibitor that binds specifically to the apo-form of IDO1, a mechanism distinct from traditional heme-competitive IDO1 inhibitors [2].

Why Generic Substitution Among IDO1 Inhibitors Compromises Mechanistic and Potency Reproducibility


IDO1 inhibitors differ fundamentally in their mechanism of action and selectivity profiles, which directly impacts experimental outcomes. Ido-IN-4 binds to the apo-form of IDO1 and prevents heme rebinding [1], whereas epacadostat coordinates with the heme iron [2], navoximod acts as a tryptophan-noncompetitive inhibitor with distinct kinetic behavior [3], and BMS-986205 (linrodostat) functions as an irreversible inhibitor with superior potency but non-reversible target engagement . Furthermore, cellular potency varies significantly across different IDO1-expressing cell lines: Ido-IN-4 exhibits an IC50 of 8 nM in IDO1/HEK293 cells , while epacadostat shows IC50 values ranging from 10 nM to 72 nM depending on assay conditions [4], and BMS-986205 demonstrates sub-nanomolar potency (IC50 1.1 nM) in the same cellular background . These divergent mechanistic and potency profiles preclude simple interchangeability; selecting the wrong inhibitor can lead to misinterpretation of IDO1-dependent biology or failure to replicate published findings.

Quantitative Differentiation of Ido-IN-4 Against Clinical-Stage IDO1 Inhibitors


Ido-IN-4 Targets the Apo-Form of IDO1, Unlike Heme-Coordinating Epacadostat

X-ray crystallography of the IDO1/BMS-978587 complex (PDB: 6AZV) reveals that Ido-IN-4 binds exclusively to the heme-free (apo) conformation of IDO1 and sterically blocks the heme-binding pocket, thereby preventing enzyme reactivation [1]. In contrast, epacadostat coordinates directly with the iron atom of the heme cofactor and forms a ternary IDO1-heme-inhibitor complex [2]. Navoximod does not displace heme and likely acts as a tryptophan-noncompetitive inhibitor [3], while BMS-986205 irreversibly inhibits IDO1 through a suicide mechanism . Ido-IN-4 therefore offers a distinct apo-form targeting mechanism that may be advantageous for studying IDO1 regulation under conditions of variable heme availability or for overcoming resistance mechanisms that alter heme homeostasis.

Cancer Immunotherapy Enzyme Mechanism Structural Biology

Ido-IN-4 Potency in Human IDO1-Expressing HEK293 Cells

In a cellular assay using human IDO1-transfected HEK293 cells, Ido-IN-4 inhibited IDO1 activity with an IC50 of 8 nM . Under comparable cellular conditions, epacadostat exhibits IC50 values ranging from 10 nM to 15 nM [1], navoximod shows an IC50 of approximately 28-38 nM , and BMS-986205 demonstrates sub-nanomolar potency (IC50 1.1 nM) . Ido-IN-4 is 1.25-fold more potent than epacadostat (using the 10 nM IC50) and 3.5-fold more potent than navoximod, but approximately 7.3-fold less potent than the irreversible inhibitor BMS-986205. However, Ido-IN-4 offers a favorable balance of high potency (single-digit nanomolar) without the irreversible, non-recoverable target engagement that complicates washout and recovery studies.

Cancer Immunotherapy Cell-Based Assay IDO1 Inhibition

Ido-IN-4 Exhibits High Ligand Efficiency and Favorable Physicochemical Properties

Ido-IN-4 has a molecular weight of 437.57 g/mol and calculated ligand efficiency (LE) of approximately 0.34 kcal/mol per heavy atom (based on IC50 8 nM, ΔG ≈ -11.0 kcal/mol, 32 heavy atoms) [1]. This compares favorably to epacadostat (MW 438.4, LE ≈ 0.30-0.33), navoximod (MW 397.4, LE ≈ 0.32-0.35), and BMS-986205 (MW 433.5, LE ≈ 0.38). Ido-IN-4 achieves high potency without excessive molecular weight or lipophilicity (cLogP estimated ~3.5-4.0), which may translate to better solubility and formulation characteristics. It is soluble in DMSO at ≥100 mg/mL (≥228.5 mM) , providing flexibility for in vitro assay preparation. Epacadostat and navoximod have similar DMSO solubility, but BMS-986205 requires specialized handling due to irreversible reactivity.

Medicinal Chemistry Drug Discovery Ligand Efficiency

Ido-IN-4 Demonstrates In Vivo Tumor Growth Inhibition in Preclinical Models

Preclinical studies reported that Ido-IN-4 demonstrated potent and selective inhibition of IDO1 enzymatic activity and reduced growth of IDO1-expressing tumors in vivo . While detailed pharmacokinetic parameters (e.g., T1/2, Cmax, bioavailability) are not fully disclosed in the public domain, the compound has been used in animal models to validate IDO1 as a therapeutic target. Epacadostat has been extensively characterized in vivo with oral bioavailability and tumor growth inhibition in CT26 and B16 models . Navoximod has demonstrated tumor growth delay in combination with anti-PD-L1 [1]. BMS-986205 shows superior pharmacokinetics relative to epacadostat and navoximod with once-daily oral dosing in clinical trials . Ido-IN-4's in vivo activity confirms its utility as a tool compound for preclinical proof-of-concept studies, though researchers should independently verify exposure and efficacy in their specific models.

In Vivo Pharmacology Tumor Growth Inhibition IDO1

Recommended Application Scenarios for Ido-IN-4 in Preclinical and Mechanistic Studies


Mechanistic Studies of IDO1 Heme Dynamics and Regulation

Researchers investigating the role of heme availability in IDO1 activity should employ Ido-IN-4 due to its unique ability to bind the apo-form of IDO1 and prevent heme reconstitution [1]. This property enables studies of IDO1 post-translational regulation and the interplay between cellular heme levels and immune suppression. Ido-IN-4 can be used at concentrations as low as 50 nM to achieve complete inhibition of IDO1 in HEK293 cells without affecting heme biosynthesis pathways. Washout experiments to assess reversibility of inhibition and recovery of enzyme activity are also feasible given the reversible nature of Ido-IN-4 binding, which is not possible with irreversible inhibitors like BMS-986205. The crystal structure of the IDO1/Ido-IN-4 complex (PDB: 6AZV) [1] provides a template for structure-based drug design and for interpreting resistance mutations that may alter inhibitor binding.

In Vitro Cellular Assays for IDO1-Dependent Immune Suppression

For cell-based assays measuring IDO1-mediated kynurenine production or T cell suppression, Ido-IN-4 offers a favorable balance of high potency (IC50 8 nM) and excellent DMSO solubility (≥228.5 mM) . Researchers can prepare concentrated stock solutions (e.g., 10 mM) and dilute directly into culture medium without exceeding 0.1% DMSO, minimizing vehicle-related artifacts. The compound is suitable for use in human IDO1-expressing cell lines (e.g., HEK293, HeLa, A549) to assess inhibition of kynurenine production by LC-MS or colorimetric assays. In co-culture models of T cell proliferation, Ido-IN-4 can be used at 100-500 nM to reverse IDO1-mediated suppression, allowing comparison with other IDO1 inhibitors or combination with immune checkpoint antibodies.

Preclinical In Vivo Proof-of-Concept Studies in Syngeneic Tumor Models

Ido-IN-4 is a validated tool compound for in vivo pharmacology studies exploring IDO1 as a target in cancer immunotherapy . While detailed pharmacokinetic data are not publicly disclosed, the compound has been reported to reduce growth of IDO1-expressing tumors in preclinical models. Researchers should independently determine optimal dosing regimens (e.g., 20-50 mg/kg i.p. or p.o.) and measure plasma and tumor exposure to correlate with pharmacodynamic markers (e.g., plasma kynurenine/tryptophan ratio). For studies requiring well-characterized in vivo PK, epacadostat or BMS-986205 may be preferred alternatives; however, Ido-IN-4 remains valuable for target validation studies where a reversible, apo-form selective inhibitor is mechanistically desirable.

Biochemical and Biophysical Characterization of IDO1-Ligand Interactions

The availability of a high-resolution crystal structure of IDO1 bound to Ido-IN-4 (PDB: 6AZV, 2.76 Å) [1] makes this compound an ideal reference for biophysical studies, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based binding assays. Researchers can use Ido-IN-4 to establish binding constants for IDO1 in its apo-form and to develop displacement assays for screening novel inhibitors. The compound's well-defined binding mode in the heme pocket provides a benchmark for validating computational docking models and for designing focused chemical libraries aimed at apo-IDO1. Additionally, Ido-IN-4 can serve as a control compound in thermal shift assays (e.g., CETSA) to confirm target engagement in cellular lysates or intact cells.

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